molecular formula C9H14N2O2S2 B2632926 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine CAS No. 934063-82-8

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine

Cat. No.: B2632926
CAS No.: 934063-82-8
M. Wt: 246.34
InChI Key: UWUZJYCPTOOCCO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C9H14N2S2. It features a piperidine ring substituted with a thiophen-2-ylsulfonyl group at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is unique due to the presence of both the sulfonyl and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUZJYCPTOOCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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